

# Application Notes and Protocols: T-1095 Dosing and Administration in Diabetic Rat Models

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## Compound of Interest

Compound Name: T-1095A

Cat. No.: B1681200

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These application notes provide a comprehensive overview of the dosing and administration of T-1095, a potent inhibitor of sodium-glucose cotransporters (SGLTs), in various diabetic rat models. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of T-1095 and similar compounds.

## Quantitative Data Summary

The following tables summarize the quantitative data from studies administering T-1095 to different diabetic rat models.

Table 1: T-1095 Dosing Regimens in Diabetic Rat Models

Diabetic Model	Strain	Method of Induction	T-1095 Dose	Administration Route	Duration	Reference
Type 1 Diabetes	Sprague-Dawley	Streptozotocin (STZ) Injection	0.03% & 0.1% (wt/wt)	Dietary Admixture	4 & 8 weeks	<a href="#">[1]</a> <a href="#">[2]</a>
Type 1 Diabetes	Sprague-Dawley	Streptozotocin (STZ) Injection	0.01% - 0.1% (wt/wt)	Dietary Admixture	4 weeks	<a href="#">[3]</a>
Type 1 Diabetes	Not Specified	Streptozotocin (STZ) Injection	30 & 100 mg/kg	Oral Gavage (single dose)	Single Dose	<a href="#">[4]</a> <a href="#">[5]</a>
Type 1 Diabetes	Not Specified	Streptozotocin (STZ) Injection	150 mg/kg/day	Oral Gavage	Not Specified	<a href="#">[2]</a>
Type 2 Diabetes	Goto-Kakizaki (GK)	Spontaneous	0.1% (wt/wt)	Dietary Admixture	32 weeks	<a href="#">[6]</a>
Type 2 Diabetes	Zucker Diabetic Fatty (ZDF)	Genetic	0.1% (wt/wt)	Dietary Admixture	7 days	<a href="#">[7]</a>
Neonatal Diabetes	Not Specified	Neonatal STZ Injection	0.1%	Dietary Admixture	6 weeks	<a href="#">[4]</a>

Table 2: Effects of T-1095 on Key Parameters in Diabetic Rat Models

Diabetic Model	T-1095 Dose	Key Findings	Reference
STZ-induced	0.03% & 0.1% (wt/wt)	Improved hyperglycemia and dose-dependently decreased HbA1c.[1][2]	[1][2]
STZ-induced	0.1% (wt/wt) for 8 weeks	Reduced blood glucose and HbA1c, prevented increased urinary albumin and kidney weight.[1][2] Suppressed elevated renal GLUT2 levels.[1][2]	[1][2]
STZ-induced	0.01% - 0.1% (wt/wt)	Suppressed blood glucose levels. Ameliorated reduced 2-deoxyglucose uptake in soleus muscle.[3]	[3]
STZ-induced	30 & 100 mg/kg (single dose)	Markedly lowered blood glucose with a concomitant increase in urinary glucose excretion.[4][5]	[4][5]
Goto-Kakizaki (GK)	0.1% (wt/wt) for 32 weeks	Significantly decreased blood glucose and HbA1c levels.[6] Prevented the development of diabetic neuropathy.[6]	[6]
Zucker Diabetic Fatty (ZDF)	0.1% (wt/wt) for 7 days	Restored near-normal postabsorptive plasma	[7]

		glucose levels.[7]
Neonatal STZ-induced	0.1% for 6 weeks	Improved hyperglycemia, plasma free fatty acids, and ketone body levels.[4] Improved glucose tolerance and insulin secretion.[4]

## Experimental Protocols

### Induction of Diabetes in Rat Models

#### A. Streptozotocin (STZ)-Induced Diabetes (Type 1 Model)

- **Animals:** Use male Sprague-Dawley rats (or other appropriate strain) with a starting body weight of 200-250 g.
- **Acclimatization:** Allow rats to acclimatize for at least one week before the experiment, with free access to standard chow and water.
- **STZ Preparation:** Prepare a fresh solution of streptozotocin in 0.1 M citrate buffer (pH 4.5) immediately before use. Protect the solution from light.
- **Induction:** Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50-65 mg/kg body weight.
- **Confirmation of Diabetes:** Monitor blood glucose levels 48-72 hours after STZ injection. Rats with fasting blood glucose levels exceeding 250 mg/dL are considered diabetic and can be used for the study.

#### B. Goto-Kakizaki (GK) Rat Model (Spontaneous Type 2 Model)

The Goto-Kakizaki (GK) rat is a non-obese, spontaneous model of type 2 diabetes.[6] No induction protocol is necessary. Animals typically develop hyperglycemia by 7 weeks of age.[6]

### C. Zucker Diabetic Fatty (ZDF) Rat Model (Genetic Type 2 Model)

The Zucker Diabetic Fatty (ZDF) rat is a genetic model of obesity, insulin resistance, and type 2 diabetes.<sup>[7]</sup> Diabetes develops spontaneously. Animals can be used for studies once fasting hyperglycemia is evident (e.g., >21 mmol/l at 13 weeks of age).<sup>[7]</sup>

## T-1095 Administration Protocols

### A. Dietary Admixture

- Preparation: T-1095 is mixed with powdered standard rodent chow to achieve the desired concentration (e.g., 0.01%, 0.03%, or 0.1% wt/wt).<sup>[1][3][6]</sup> Ensure a homogenous mixture.
- Administration: Provide the T-1095-containing diet to the rats ad libitum.
- Monitoring: Measure food intake daily to calculate the approximate daily dose of T-1095 received by each animal.

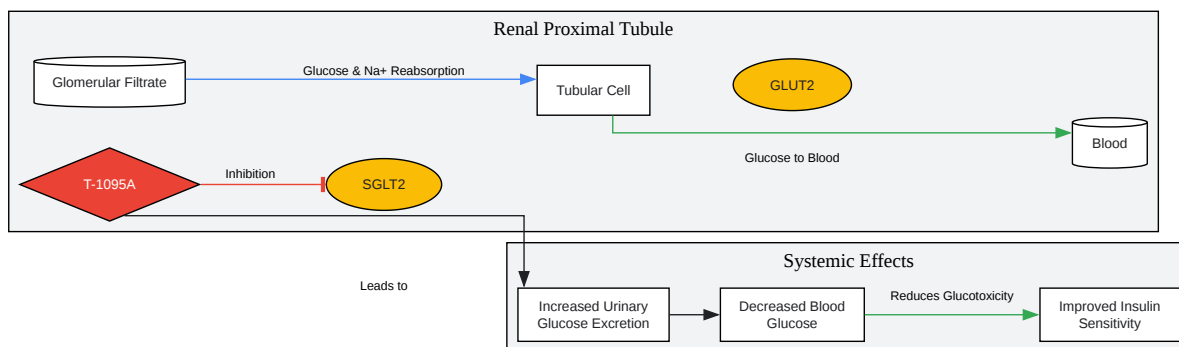
### B. Oral Gavage

- Preparation: Prepare a suspension of T-1095 in a suitable vehicle, such as a 0.5% carboxymethyl cellulose (CMC) solution.
- Administration: Administer the T-1095 suspension directly into the stomach using an oral gavage needle. The volume administered should be based on the animal's body weight.

## Signaling Pathways and Experimental Workflow

### Proposed Mechanism of Action of T-1095

T-1095 is a prodrug that is metabolized to its active form, **T-1095A**.<sup>[8]</sup> **T-1095A** inhibits both SGLT1 (primarily in the intestine) and SGLT2 (primarily in the renal proximal tubules).<sup>[2]</sup> The primary anti-hyperglycemic effect is achieved through the inhibition of SGLT2 in the kidneys.

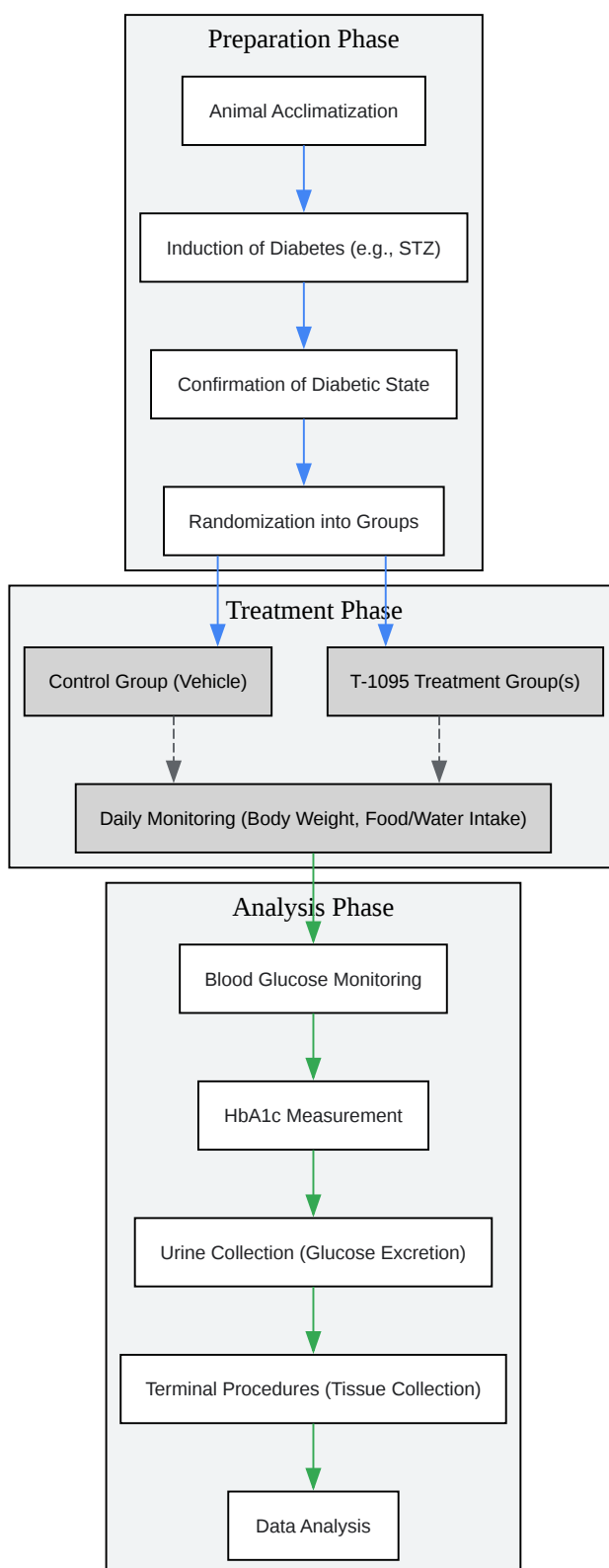


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Caption: Mechanism of T-1095 in the kidney.

## General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of T-1095 in a diabetic rat model.



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Caption: General workflow for T-1095 studies.

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## References

- 1. T-1095, a renal Na<sup>+</sup>-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Correction of hyperglycemia and insulin sensitivity by T-1095, an inhibitor of renal Na<sup>+</sup>-glucose cotransporters, in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidiabetic effect of T-1095, an inhibitor of Na<sup>(+)</sup>-glucose cotransporter, in neonatally streptozotocin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-term treatment with the Na<sup>+</sup>-glucose cotransporter inhibitor T-1095 causes sustained improvement in hyperglycemia and prevents diabetic neuropathy in Goto-Kakizaki Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. T-1095, an inhibitor of renal Na<sup>+</sup>-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: T-1095 Dosing and Administration in Diabetic Rat Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681200#dosing-and-administration-of-t-1095-in-diabetic-rat-models]

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